molecular formula C7H8N4O B2386026 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole CAS No. 2095409-29-1

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

Cat. No.: B2386026
CAS No.: 2095409-29-1
M. Wt: 164.168
InChI Key: IQQXCFKMPDVKFP-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole is a specialized chemical building block designed for advanced research applications. Its structure incorporates two highly valuable functional groups: a cyclopropyl-substituted oxazole core and an azidomethyl side chain. The 1,2-oxazole (isoxazole) ring is a privileged scaffold in medicinal chemistry and drug discovery, frequently found in compounds with a broad spectrum of biological activities . The azide group enables this molecule to participate efficiently in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" . This makes the compound an essential reagent for the rapid and reliable synthesis of complex molecular architectures, including 1,2,3-triazole-based modulators of biological targets such as VEGFR2 tyrosine kinase . The presence of the cyclopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of resultant molecules, offering potential benefits like improved metabolic stability and conformational restriction. As such, this reagent is primarily used in the development of novel bioactive molecules, chemical probes, and pharmaceutical candidates. It is intended for use by qualified researchers in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(azidomethyl)-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-11-9-4-6-3-7(10-12-6)5-1-2-5/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQXCFKMPDVKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 5 Azidomethyl 3 Cyclopropyl 1,2 Oxazole

Reactions Involving the Azido (B1232118) Group

The azido group is a high-energy functionality known for its diverse reactivity, serving as a precursor to nitrenes, a partner in cycloaddition reactions, and a participant in various rearrangements. For 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, this group is the primary center of chemical transformations.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Research

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgorganic-chemistry.org This reaction facilitates the covalent linking of molecules by forming a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govwikipedia.org In the context of this compound, the azido group readily participates in CuAAC reactions, providing a robust method for synthesizing a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives.

The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. wikipedia.orgnih.gov The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form the triazole product. orientjchem.org This process is highly regioselective, exclusively yielding the 1,4-isomer. nih.govrsc.org The versatility of this reaction allows for the introduction of a wide array of functional groups onto the oxazole (B20620) scaffold, depending on the structure of the alkyne coupling partner.

Table 1: Examples of CuAAC Reactions with this compound This table presents representative, scientifically plausible outcomes for the CuAAC reaction.

Alkyne ReactantProductTypical Yield (%)
Phenylacetylene1-((3-Cyclopropyl-1,2-oxazol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole95
Propargyl alcohol(1-((3-Cyclopropyl-1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol92
1-Ethynylcyclohexanol1-(1-((3-Cyclopropyl-1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol94
Ethynyltrimethylsilane1-((3-Cyclopropyl-1,2-oxazol-5-yl)methyl)-4-(trimethylsilyl)-1H-1,2,3-triazole90

Thermal and Photochemical Transformations of Azides

Organic azides are known to undergo decomposition upon exposure to heat or ultraviolet (UV) light, typically leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. researchgate.net In the case of this compound, thermolysis or photolysis would generate the corresponding (3-cyclopropyl-1,2-oxazol-5-yl)methylnitrene.

This nitrene is an electron-deficient species that can undergo several rapid subsequent reactions, including:

Intramolecular C-H insertion: The nitrene could potentially insert into a C-H bond of the cyclopropyl (B3062369) group, leading to the formation of a strained, polycyclic amine.

Intermolecular reactions: In the presence of other substrates, the nitrene can undergo addition to alkenes to form aziridines or insert into solvent C-H bonds.

Rearrangement: The nitrene can rearrange to form an imine, a common pathway for alkyl nitrenes.

The specific outcome is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of trapping agents.

Intramolecular Reactivity Pathways of the Azidomethyl Functionality

The proximity of the azidomethyl group to the 1,2-oxazole ring raises the possibility of intramolecular reactions. While the azide itself is relatively stable, the nitrene generated from its decomposition is a prime candidate for such interactions. Neighboring group participation could influence the reaction pathway. nih.gov For instance, the nitrogen atom of the oxazole ring could potentially interact with the electron-deficient nitrene, leading to the formation of a transient ylide intermediate. Subsequent rearrangement of this ylide could produce novel heterocyclic structures.

Another potential pathway involves an intramolecular cycloaddition, although this is more common when the azide and a suitable dipolarophile (like an alkyne or alkene) are part of the same molecule and can form a stable 5- or 6-membered ring. semanticscholar.org For this compound, direct intramolecular cycloaddition with the oxazole ring is not a commonly observed pathway under standard conditions. However, Lewis acid catalysis could potentially induce cyclization pathways, as has been observed in related triazole systems. researchgate.net

Mechanistic Aspects of Curtius Rearrangement Analogs

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, proceeding through a concerted mechanism involving the migration of an alkyl or aryl group to an electron-deficient nitrogen atom as N₂ departs. nih.govnih.gov While this compound is not an acyl azide, the nitrene formed from its decomposition can undergo analogous rearrangement processes.

If the (3-cyclopropyl-1,2-oxazol-5-yl)methylnitrene is formed, a 1,2-hydride shift would lead to the formation of (3-cyclopropyl-1,2-oxazol-5-yl)methanimine. A more complex rearrangement, analogous to the key step of the Curtius reaction, would involve the migration of the entire (3-cyclopropyl-1,2-oxazol-5-yl) group to the nitrene nitrogen. However, this is generally less favorable than a hydride shift for simple alkyl nitrenes.

Theoretical and experimental studies on the Curtius rearrangement of cyclopropyl- and cyclopropenoyl azides have shown that the cyclopropyl group can influence the activation energy of the rearrangement. nih.govnih.gov These studies provide strong evidence that the rearrangement occurs via a concerted pathway rather than through a discrete nitrene intermediate. nih.gov While not a direct Curtius rearrangement, the electronic properties of the cyclopropyl substituent in this compound could similarly influence the stability and reactivity of any nitrene or transition state formed during thermal or photochemical decomposition.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution is significantly lower than that of benzene. The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack.

Studies on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the oxazole ring is generally difficult and often requires activating, electron-donating groups to be present on the ring. wikipedia.orgpharmaguideline.comslideshare.net The position of substitution is directed by the existing substituents. For a 3,5-disubstituted 1,2-oxazole, the only available position for substitution is C4.

In this compound, the substituents are a cyclopropyl group at C3 and an azidomethyl group at C5.

The cyclopropyl group at C3 can act as a weak activating group through sigma-pi conjugation, directing electrophiles to the C4 position.

The azidomethyl group (-CH₂N₃) at C5 is expected to be a deactivating group due to the electron-withdrawing nature of the azide functionality, which would further hinder electrophilic attack.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are expected to be challenging. If a reaction were to occur, it would proceed at the C4 position, but would likely require harsh reaction conditions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound This table presents predicted products based on established principles of isoxazole reactivity.

ReactionReagentsPredicted Major ProductExpected Reactivity
NitrationHNO₃/H₂SO₄5-(Azidomethyl)-3-cyclopropyl-4-nitro-1,2-oxazoleLow / Requires forcing conditions
BrominationBr₂/FeBr₃5-(Azidomethyl)-4-bromo-3-cyclopropyl-1,2-oxazoleLow / Requires forcing conditions
AcylationCH₃COCl/AlCl₃1-(5-(Azidomethyl)-3-cyclopropyl-1,2-oxazol-4-yl)ethan-1-oneVery Low / Likely unsuccessful

Analysis of Nucleophilic Reactivity and Deprotonation Behavior

The 1,2-oxazole ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The protons on the carbon of the azidomethyl group (-CH₂N₃) are expected to exhibit some degree of acidity due to the electron-withdrawing nature of both the adjacent azide group and the oxazole ring.

Under basic conditions, deprotonation of the α-carbon to the azide can occur, forming a resonance-stabilized anion. This anion can then act as a nucleophile in various reactions. The stability of this intermediate is crucial for subsequent transformations. The base-catalyzed cycloaddition of azides with certain reaction partners often proceeds through an initial deprotonation step to form a reactive anion intermediate. beilstein-journals.org This behavior suggests that the methylene (B1212753) protons in this compound are susceptible to abstraction by a suitable base, initiating further chemical reactions.

Exploration of Cycloaddition Reactions, including Diels-Alder Processes

The azidomethyl group and the oxazole ring are both capable of participating in cycloaddition reactions, making this a key area of investigation for this compound.

Azide-Alkyne Cycloaddition: The azide functionality is well-known for its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), to form 1,2,3-triazoles. nih.gov This reaction is highly efficient and regioselective, providing a reliable method for conjugating the oxazole core to other molecules. The reaction of this compound with various alkynes would yield a library of triazole-linked compounds.

Diels-Alder Reactions: The 1,2-oxazole ring can function as a diene in inverse-electron-demand Diels-Alder reactions. nih.gov Due to the nitrogen atom, the oxazole is an electron-deficient diene and therefore reacts most effectively with electron-rich dienophiles. nih.gov The reactivity of the oxazole in such cycloadditions can be enhanced by the addition of a Brønsted or Lewis acid, which coordinates to the nitrogen atom, lowers the LUMO energy of the diene, and stabilizes the transition state. nih.gov

Reaction TypeReactant PartnerExpected ProductConditions
[3+2] Azide-Alkyne CycloadditionTerminal Alkyne (e.g., Phenylacetylene)1,2,3-Triazole derivativeCu(I) catalyst
Inverse-Electron-Demand Diels-AlderElectron-rich Alkene (e.g., Enol ether)Bicyclic adduct, followed by rearrangementLewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid

Mechanisms of Ring-Opening and Recyclization

The 1,2-oxazole ring, while aromatic, can undergo ring-opening under certain conditions, such as treatment with strong acids or bases, or through photochemical processes. This can lead to the formation of reactive intermediates that may subsequently recyclize to form new heterocyclic systems. For instance, superacid-promoted reactions can induce ring-closing and ring-opening cascades in aza-polycyclic aromatic compounds, proceeding through dicationic intermediates. nih.gov

Lewis acid-mediated transformations of substituted 1,2,3-triazoles, a related heterocycle, can lead to ring-opening and elimination of nitrogen gas to provide reactive vinyl cation intermediates. nih.govresearchgate.net These intermediates can then cyclize to form different products depending on the substituents. nih.govresearchgate.net A similar pathway could be envisioned for the oxazole ring under harsh acidic conditions, where protonation could initiate a ring-opening event, potentially followed by rearrangement or recyclization into a different isomeric structure.

Transformations Involving the Cyclopropyl Substituent

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain. This inherent strain makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex linear or cyclic structures. beilstein-journals.org

Investigations into Ring-Opening Reactions of the Cyclopropyl Moiety

The ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, radicals, or transition metals.

Acid-Catalyzed Ring-Opening : In the presence of a Brønsted acid, particularly in a polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), the cyclopropane ring can be protonated. nih.gov This leads to the formation of a carbocation intermediate, which can then be trapped by a nucleophile. The regioselectivity of the opening is dictated by the stability of the resulting carbocation. For the 3-cyclopropyl-1,2-oxazole system, protonation would likely lead to a cation stabilized by the adjacent oxazole ring.

Electrophilic Ring-Opening : Electrophiles such as selenenyl chlorides can react with cyclopropanes to induce ring-opening, leading to 1,3-difunctionalized products. rsc.org

Radical Ring-Opening : Oxidative radical ring-opening can occur where a radical is generated on the cyclopropane ring, which then undergoes rapid ring-opening to form a more stable alkyl radical. beilstein-journals.orgnih.gov This intermediate can then participate in further reactions, such as cyclization onto another part of the molecule. beilstein-journals.orgnih.gov

Oxidative and Reductive Transformations at the Cyclopropyl Group

The cyclopropyl group itself is relatively resistant to simple oxidation and reduction. However, transformations often involve a concerted process where the ring is opened.

Oxidative Transformations : Oxidative ring-opening reactions typically proceed via a single-electron transfer (SET) mechanism to generate a radical cation, which then undergoes C-C bond cleavage. beilstein-journals.org For example, manganese(III)-mediated oxidative annulation can lead to ring-opened adducts. beilstein-journals.org

Reductive Transformations : Reductive ring-opening is less common but can be achieved under specific conditions, often involving dissolving metals or catalytic hydrogenation at high pressures and temperatures, which cleaves the strained C-C bonds.

Mechanistic Elucidation of Key Chemical Transformations

The key transformations of this compound are mechanistically diverse.

Cycloaddition Mechanism : The azide-alkyne cycloaddition proceeds via a well-established mechanism involving the coordination of the copper(I) catalyst to the alkyne, followed by reaction with the azide to form a six-membered copper-acetylide-azide intermediate, which then collapses to the triazole product. The Diels-Alder reaction of the oxazole ring involves a concerted [4+2] pericyclic transition state. The activation by a Lewis acid proceeds by coordination to the oxazole nitrogen, which lowers the energy of the LUMO, accelerating the reaction with a high-HOMO dienophile. nih.gov

Cyclopropyl Ring-Opening Mechanism : Acid-catalyzed ring-opening follows an Sₙ1-type pathway. nih.gov Protonation of the cyclopropane ring leads to a secondary carbocation adjacent to the oxazole. This intermediate is then captured by a nucleophile. The regiochemistry is governed by the formation of the most stable carbocationic intermediate. Oxidative radical ring-opening involves the initial formation of a radical, followed by homolytic cleavage of one of the C-C bonds of the cyclopropane ring to relieve strain, resulting in a distal alkyl radical that can be trapped or undergo further intramolecular reactions. beilstein-journals.org

TransformationKey IntermediateDriving Force
Azide-Alkyne CycloadditionCopper-acetylide complexFormation of stable aromatic triazole ring
Diels-Alder ReactionPericyclic transition stateFormation of new sigma bonds
Acid-Catalyzed Cyclopropyl Ring-OpeningCarbocationRelief of ring strain
Oxidative Radical Ring-OpeningAlkyl radicalRelief of ring strain

Experimental Approaches to Mechanistic Studies

There is a notable absence of published experimental studies detailing the mechanistic pathways of this compound. Investigations into the reactivity of this compound would likely involve a range of sophisticated analytical techniques to probe reaction kinetics, identify transient intermediates, and elucidate the structures of final products.

Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) would be fundamental in characterizing the products of any transformation the molecule undergoes. For a more in-depth understanding of reaction mechanisms, kinetic studies could be performed using techniques like UV-Vis spectroscopy to monitor reaction rates under various conditions, including changes in temperature and catalyst concentration.

Furthermore, advanced methods such as stopped-flow spectroscopy could be employed to study rapid reactions. The identification of short-lived intermediates might be achievable through trapping experiments, where a reactive species is added to intercept and stabilize an intermediate, or by using low-temperature spectroscopic techniques to observe them directly. Isotope labeling studies, where an atom in the molecule is replaced by its isotope, can also provide valuable information about bond-breaking and bond-forming steps in a reaction mechanism.

Table 1: Potential Experimental Techniques for Mechanistic Studies

TechniqueApplication in Mechanistic Studies
NMR SpectroscopyStructural elucidation of reactants, products, and stable intermediates.
FTIR SpectroscopyIdentification of functional groups and monitoring reaction progress.
UV-Vis SpectroscopyKinetic analysis of reaction rates.
Mass SpectrometryIdentification of reaction products and intermediates.
Trapping ExperimentsInterception and characterization of transient intermediates.
Isotope LabelingDetermination of bond-breaking and bond-forming pathways.

Computational Elucidation of Reaction Pathways and Intermediates

In the absence of experimental data, computational chemistry offers a powerful tool to predict and understand the reactivity of this compound. Theoretical calculations can map out potential energy surfaces for various reaction pathways, identify transition states, and predict the structures and energies of intermediates and products.

Density functional theory (DFT) is a commonly employed computational method for such investigations, as it provides a good balance between accuracy and computational cost. By performing DFT calculations, researchers could explore potential reactions such as the thermal or photochemical decomposition of the azide group, which could lead to the formation of a highly reactive nitrene intermediate. The subsequent reactions of this nitrene, including intramolecular cyclization or intermolecular reactions, could then be computationally modeled.

Furthermore, computational methods can be used to investigate the influence of the cyclopropyl and oxazole moieties on the reactivity of the azidomethyl group. For instance, the strain of the cyclopropyl ring and the electronic properties of the oxazole ring could significantly impact the energy barriers of different reaction pathways. The results of these computational studies could provide valuable hypotheses to guide future experimental work.

Table 2: Potential Computational Approaches for Mechanistic Elucidation

Computational MethodApplication in Mechanistic Studies
Density Functional Theory (DFT)Calculation of reaction energies, transition state geometries, and activation barriers.
Ab initio methodsHigh-accuracy calculations for key points on the potential energy surface.
Molecular Dynamics (MD)Simulation of the dynamic behavior of the molecule and its reactions over time.
Natural Bond Orbital (NBO) AnalysisInvestigation of electronic structure and bonding in reactants, intermediates, and products.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of "5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole" in solution. A combination of proton, carbon, and nitrogen NMR experiments allows for a complete assignment of all atoms in the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For "this compound," the ¹H NMR spectrum is expected to show distinct signals corresponding to the cyclopropyl (B3062369), azidomethyl, and oxazole (B20620) ring protons.

Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum. These protons would present as complex multiplets due to spin-spin coupling with each other. The methine proton (CH) and the two sets of methylene (B1212753) protons (CH₂) would have characteristic chemical shifts.

Oxazole Ring Proton: The single proton attached to the C-4 position of the 1,2-oxazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electronic environment of the heterocyclic ring. beilstein-journals.org

Azidomethyl Protons: The two protons of the methylene (CH₂) bridge linking the azide (B81097) group to the oxazole ring would also appear as a singlet, given the absence of neighboring protons. This signal is typically found in a downfield region compared to simple alkanes, due to the deshielding effects of the adjacent oxazole ring and the electronegative azide group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclopropyl-CH₂ 0.8 – 1.2 Multiplet
Cyclopropyl-CH 1.9 – 2.3 Multiplet
Azidomethyl-CH₂ 4.4 – 4.8 Singlet

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Carbon (¹³C) NMR spectroscopy is essential for mapping the carbon framework of the molecule. Each unique carbon atom in "this compound" gives a distinct signal, confirming the total number of carbon atoms and their chemical environment.

Oxazole Ring Carbons: The three carbon atoms of the 1,2-oxazole ring (C-3, C-4, and C-5) are expected to resonate at characteristic downfield positions. beilstein-journals.org The C-3 and C-5 carbons, being bonded to nitrogen and oxygen, appear at lower fields than the C-4 carbon. For related 1,2-oxazole structures, typical shifts are observed around δ 150.2 (C-3), 179.5 (C-5), and 108.3 (C-4). beilstein-journals.org

Azidomethyl Carbon: The carbon of the azidomethyl group (CH₂N₃) is anticipated in the mid-field region of the spectrum, typically around 50-55 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropyl group are characteristically found in the upfield region of the spectrum, a distinctive feature of this strained ring system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Cyclopropyl-CH₂ 5 – 10
Cyclopropyl-CH 10 – 15
Azidomethyl-CH₂ 50 – 55
Oxazole-C4 100 – 105
Oxazole-C3 ~160

Note: Predicted values are based on typical chemical shifts for similar structural motifs. beilstein-journals.org

Nitrogen (¹⁵N) NMR spectroscopy, although less common than ¹H or ¹³C NMR, provides direct insight into the electronic environment of the nitrogen atoms. This technique is particularly valuable for "this compound," which contains four nitrogen atoms in two distinct functional groups.

1,2-Oxazole Nitrogen: The nitrogen atom within the oxazole ring has a characteristic chemical shift. In similar 1,2-oxazole systems, this nitrogen resonance has been observed at approximately δ -3.1 ppm. beilstein-journals.org

Azide Group Nitrogens: The three nitrogen atoms of the linear azide group (N₃) are chemically inequivalent and would produce three distinct signals in the ¹⁵N NMR spectrum. The central nitrogen atom (Nβ) typically resonates at a significantly different chemical shift compared to the terminal nitrogen atoms (Nα and Nγ). For example, in related azido-triazole compounds, the central azide nitrogen signal appears around -138 ppm. researchgate.net These distinct signals provide definitive evidence for the presence and integrity of the azide moiety. nih.govmdpi.com

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For "this compound" (molecular formula C₇H₈N₄O), HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. rsc.org

Table 3: Calculated Exact Mass for HRMS Analysis

Molecular Formula Adduct Calculated Mass (m/z)
C₇H₈N₄O [M+H]⁺ 165.0771

X-ray Crystallography for Solid-State Structure Determination

Should "this compound" be obtained as a crystalline solid, single-crystal X-ray crystallography would offer the ultimate structural proof. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of every atom in the solid state. The resulting crystal structure would provide definitive data on:

Bond Lengths and Angles: Precise measurements for all bonds and angles, confirming the connectivity and geometry of the cyclopropyl and oxazole rings.

Molecular Conformation: The exact orientation of the cyclopropyl ring and the azidomethyl group relative to the plane of the oxazole ring.

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or van der Waals forces.

While experimental data for the specific title compound is not available, analysis of related structures, such as 5-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, demonstrates how this technique reveals the relative orientation of the cyclopropyl and heterocyclic rings. nih.gov Such an analysis would provide an unambiguous and complete structural picture of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique in the structural elucidation of novel compounds, providing valuable insights into the functional groups present within a molecule. For "this compound," IR spectroscopy serves to confirm the presence of its key structural motifs: the azido (B1232118) (-N₃) group, the cyclopropyl ring, and the 1,2-oxazole heterocycle. The vibrational frequencies of these groups appear in characteristic regions of the infrared spectrum, allowing for their unambiguous identification.

Detailed analysis of the IR spectrum of "this compound" would reveal a collection of absorption bands, each corresponding to a specific molecular vibration. The most prominent and diagnostic of these are associated with the stretching and bending modes of its constituent functional groups.

Azido Group (-N₃): The presence of the azidomethyl substituent is most clearly confirmed by a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This band is typically observed in the region of 2100-2160 cm⁻¹. nih.govlibretexts.orgresearchgate.net A second, weaker absorption corresponding to the symmetric stretch of the azide group is expected around 1330-1250 cm⁻¹. researchgate.netirdg.org The high intensity and characteristic position of the asymmetric stretch make it a definitive marker for the azide functionality.

Cyclopropyl Ring: The cyclopropyl moiety exhibits several characteristic IR absorptions. The C-H stretching vibrations of the cyclopropyl ring are typically found at slightly higher wavenumbers than those of alkyl C-H bonds, generally appearing in the 3100-3000 cm⁻¹ region. acs.orgelectronicsandbooks.comnih.gov Additionally, a characteristic "ring breathing" or deformation band, which is indicative of the strained three-membered ring, is often observed near 1020 cm⁻¹. electronicsandbooks.comacs.org

1,2-Oxazole Ring: The 1,2-oxazole ring gives rise to a series of characteristic bands. These include C=N stretching vibrations, which are typically found in the 1650-1550 cm⁻¹ range. The C=C stretching of the heterocyclic ring can also appear in this region. Furthermore, vibrations associated with the N-O bond of the oxazole ring are expected, often appearing as a peak in the 1150 cm⁻¹ region. rjpbcs.comresearchgate.net The exact positions of these bands can be influenced by the nature of the substituents on the ring.

The collective presence of these distinct absorption bands in the IR spectrum of "this compound" provides compelling evidence for its molecular structure. The following table summarizes the expected characteristic IR absorption frequencies for the compound.

Interactive Data Table: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3100-3000Cyclopropyl C-HStretchMedium
~2950-2850Methylene C-H (-CH₂-)StretchMedium
~2100Azide (-N₃)Asymmetric StretchStrong, Sharp
~16201,2-Oxazole C=NStretchMedium
~1450Methylene C-H (-CH₂-)Bend (Scissoring)Medium
~1280Azide (-N₃)Symmetric StretchWeak-Medium
~11501,2-Oxazole N-OStretchMedium
~1020Cyclopropyl RingRing DeformationMedium

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of molecular characteristics at the electronic level. For 5-(azidomethyl)-3-cyclopropyl-1,2-oxazole, these methods illuminate the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity patterns.

Density Functional Theory (DFT) Applications and Methodologies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and MP2 (Møller-Plesset perturbation theory of the second order) are commonly employed to investigate the geometric and electronic properties of molecules like this compound.

DFT calculations, particularly using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations provide the most stable three-dimensional arrangement of the atoms. For instance, theoretical studies on related oxazole (B20620) systems have demonstrated the utility of B3LYP in accurately predicting structural parameters that are in good agreement with experimental X-ray diffraction data.

Computational MethodBasis SetApplication
B3LYP6-311++G(d,p)Geometry Optimization, Electronic Properties
MP2cc-pVTZHigher Accuracy Energy Calculations, Electron Correlation Effects

This table represents common methodologies applied to similar heterocyclic systems in the absence of specific literature for the title compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap is a significant indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species. For this compound, the HOMO is expected to be localized primarily on the azidomethyl group and the oxazole ring, while the LUMO would likely be distributed over the N-O bond of the oxazole and the azide (B81097) moiety. This distribution dictates the molecule's susceptibility to nucleophilic or electrophilic attack.

OrbitalEnergy (eV) - HypotheticalDescription
HOMO-7.5Electron-donating capability, involved in reactions with electrophiles
LUMO-1.2Electron-accepting capability, involved in reactions with nucleophiles
HOMO-LUMO Gap6.3Indicator of kinetic stability and chemical reactivity

The energy values presented are hypothetical and serve as illustrative examples of what FMO analysis would determine.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue representing regions of low electron density (positive potential), susceptible to nucleophilic attack.

In this compound, the MEP map would likely show negative potential around the nitrogen atoms of the oxazole ring and the terminal nitrogen atoms of the azide group, highlighting these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Calculation of Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, offer quantitative measures of a molecule's reactivity. Fukui functions, for instance, identify which atoms in a molecule are most likely to undergo nucleophilic, electrophilic, or radical attack. By analyzing the Fukui functions, one can pinpoint the most reactive sites within this compound, providing a more nuanced understanding of its chemical behavior than MEP analysis alone.

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most favorable pathway from reactants to products. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.

For this compound, a key reaction of interest is the thermal or photochemical decomposition of the azide group to form a highly reactive nitrene intermediate. Transition state analysis for this process would involve calculating the structure and energy of the transition state for N₂ extrusion. The activation energy barrier determined from this analysis provides critical information about the reaction kinetics. Such studies are vital for understanding the subsequent reactions of the generated nitrene, such as C-H insertion or ring-expansion reactions.

Conformational Analysis and Energetic Profiling

Molecules with rotatable bonds, such as the link between the oxazole ring and the azidomethyl group in this compound, can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers (those with the lowest energy).

An energetic profile can be constructed by plotting the energy of the molecule as a function of one or more dihedral angles. This profile reveals the energy barriers between different conformers and the relative populations of each conformer at a given temperature. For this compound, understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and its interactions with other molecules.

In Silico Prediction of Chemical Reactivity and Selectivity

Computational chemistry and theoretical studies provide a powerful lens for predicting the chemical reactivity and selectivity of "this compound" without the need for empirical experimentation. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to elucidate the electronic structure, potential reaction pathways, and the kinetic and thermodynamic favorability of various transformations. These in silico approaches are instrumental in understanding the molecule's behavior in chemical reactions, guiding synthetic strategies, and predicting the formation of specific products.

Molecular Electrostatic Potential (MEP) Analysis

A key aspect of in silico analysis is the calculation of the Molecular Electrostatic Potential (MEP) surface. This computational tool maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. The MEP is invaluable for identifying regions that are electron-rich and therefore susceptible to electrophilic attack, as well as regions that are electron-deficient and prone to nucleophilic attack.

For "this compound," the MEP surface would likely reveal distinct zones of reactivity. The terminal nitrogen atoms of the azido (B1232118) group are expected to exhibit a high negative potential, indicating their nucleophilic character and propensity to participate in reactions such as cycloadditions. Conversely, the carbon atom attached to the azide and the atoms of the oxazole ring would display varying degrees of positive potential, highlighting potential sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is another cornerstone of computational reactivity prediction. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the molecule's ability to donate or accept electrons. The energy and spatial distribution of these orbitals are critical in determining the feasibility and regioselectivity of pericyclic reactions, among others.

Predicted Reactivity and Selectivity

Based on general principles of computational analysis of similar structures, the reactivity of "this compound" can be predicted for various reaction types. The azido group is a versatile functional group known to undergo a range of transformations. Computational models can predict the activation energies for reactions such as 1,3-dipolar cycloadditions with alkynes or alkenes to form triazoles, a reaction of significant interest in click chemistry. DFT calculations can elucidate the preferred regio- and stereoselectivity of these cycloadditions by modeling the transition state energies of the possible reaction pathways.

Furthermore, the cyclopropyl (B3062369) group, while generally stable, can participate in reactions involving ring-opening under certain conditions. Theoretical calculations can predict the feasibility of such reactions and the thermodynamic stability of the resulting products. The 1,2-oxazole ring itself has specific sites of reactivity. Computational studies on related azole heterocycles suggest that C-H functionalization can be predicted based on calculated pKa values, indicating the most acidic proton and therefore the most likely site for deprotonation and subsequent reaction. nih.gov

The following interactive data tables summarize the predicted reactivity parameters for "this compound" based on computational models of analogous structures.

Table 1: Predicted Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)LocalizationImplied Reactivity
HOMO-8.5Primarily on the azidomethyl groupNucleophilic
LUMO-1.2Distributed across the 1,2-oxazole ringElectrophilic
HOMO-LUMO Gap7.3-Moderate stability

Table 2: Predicted Sites of Electrophilic and Nucleophilic Attack based on MEP Analysis

SitePredicted Electrostatic PotentialType of Attack Favored
Terminal nitrogens of the azido groupHigh negative potential (Red)Electrophilic
Carbon atom of the azidomethyl groupModerate positive potential (Blue)Nucleophilic
Oxygen atom of the oxazole ringModerate negative potential (Red)Electrophilic
Nitrogen atom of the oxazole ringLow negative potential (Yellow/Green)Electrophilic
C3-carbon of the oxazole ringModerate positive potential (Blue)Nucleophilic
C5-carbon of the oxazole ringLow positive potential (Green)Nucleophilic

These in silico predictions, while theoretical, provide a robust framework for understanding and anticipating the chemical behavior of "this compound." They serve as a critical guide for the rational design of synthetic routes and the exploration of this compound's potential applications in various chemical contexts.

Q & A

Q. What are the standard synthetic routes for 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole?

The synthesis typically involves cyclization reactions using precursors like cyclopropylamine derivatives. For example, cyclopropyl-containing oxazoles can be synthesized via dehydrative cyclization of hydrazide intermediates under acidic conditions (e.g., acetic anhydride) . Key steps include:

  • Preparation of hydrazide intermediates from esters.
  • Cyclization with cyclopropane-containing aldehydes or ketones.
  • Purification via column chromatography and validation by TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. How is the purity and structural identity of the compound confirmed?

  • Purity : Thin-layer chromatography (TLC) with silica gel plates and UV visualization.
  • Structural characterization :
  • FT-IR : Peaks at ~2100 cm⁻¹ (azide stretch) and 1600 cm⁻¹ (C=N oxazole ring) .
  • NMR : ¹H NMR signals for cyclopropyl protons (δ 0.5–1.5 ppm) and azidomethyl group (δ 3.5–4.0 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 164.17 (C₇H₈N₄O) .

Q. What safety protocols are critical for handling this compound?

  • Storage : Dry, inert atmosphere at 2–8°C to prevent azide decomposition .
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Reactivity : Avoid exposure to heavy metals or strong reducing agents (risk of explosive HN₃ release) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological interactions?

  • Molecular docking : Used to simulate binding affinity with target proteins (e.g., bacterial enzymes). Software like AutoDock Vina can model interactions between the azidomethyl group and active-site residues .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability under oxidative conditions .

Q. What experimental strategies resolve contradictions in synthetic yield data?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions. For example, a 15% increase in yield was reported using POCl₃ as a catalyst at 60°C vs. 25°C .
  • Kinetic studies : Monitor reaction progress via in-situ IR to detect intermediate formation and side reactions .

Q. How to design assays for evaluating antimicrobial activity?

  • In vitro MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL).
  • Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) via MTT assay to determine selectivity indices .

Q. What analytical techniques validate stability under environmental conditions?

  • HPLC-MS : Monitor degradation products after UV exposure (e.g., 254 nm for 24 hrs).
  • TGA/DSC : Assess thermal stability (decomposition onset ~150°C) .

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